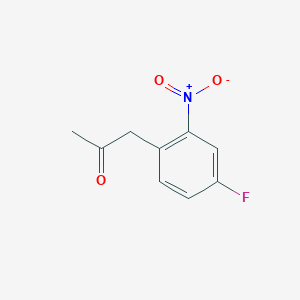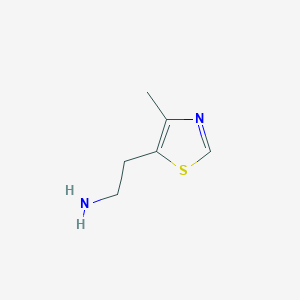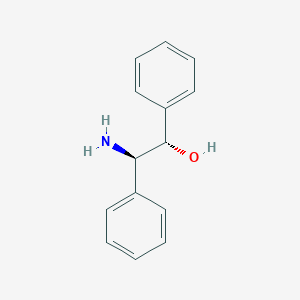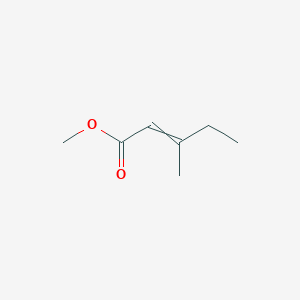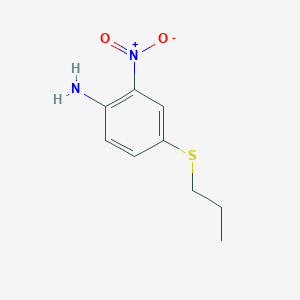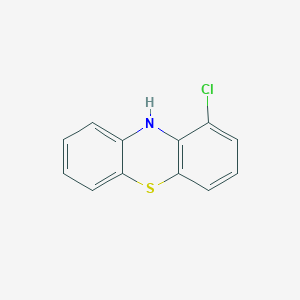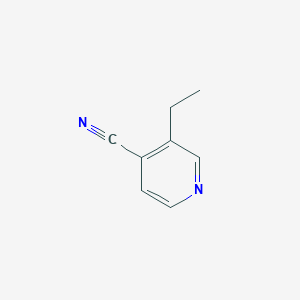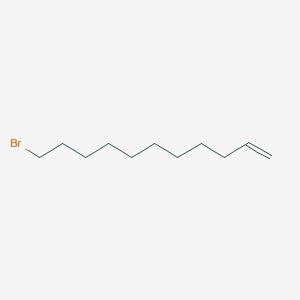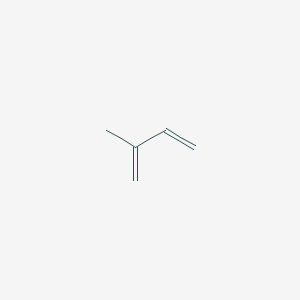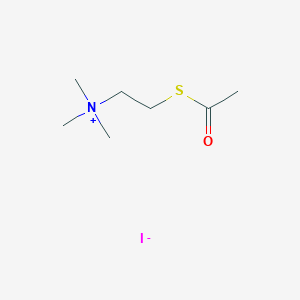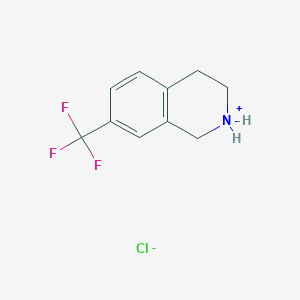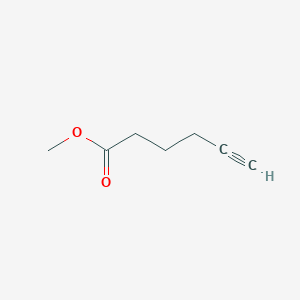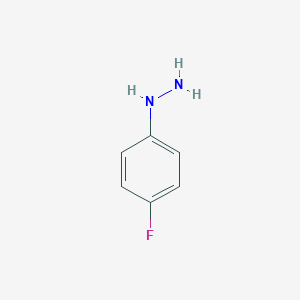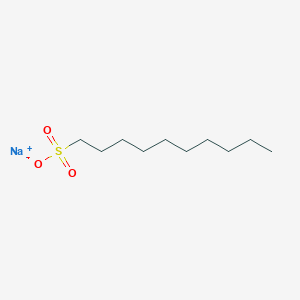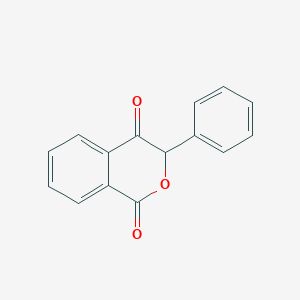
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-, commonly known as coumarin, is a naturally occurring organic compound that has been widely studied for its various biological activities. Coumarin is a member of the benzopyrone family and is found in many plants, including tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anticoagulant, anti-inflammatory, and antimicrobial properties. In recent years, coumarin has gained attention for its potential therapeutic benefits in the treatment of various diseases.
Mecanismo De Acción
Coumarin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin and factor Xa, which makes it a potential anticoagulant agent. Coumarin also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which makes it a potential anti-inflammatory agent. Additionally, coumarin has been shown to have antimicrobial activity against various bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
Coumarin has been shown to have various biochemical and physiological effects. It has been shown to reduce blood clotting and improve blood flow, which makes it a potential therapeutic agent for cardiovascular diseases. Coumarin has also been shown to reduce inflammation and oxidative stress, which makes it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, coumarin has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research. Coumarin is also stable and can be easily synthesized in large quantities. However, coumarin has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Coumarin is also photosensitive and can degrade under light exposure, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on coumarin. One potential direction is to investigate its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is to explore its mechanisms of action and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of coumarin for therapeutic use. Overall, coumarin has great potential as a therapeutic agent and warrants further investigation.
Conclusion
Coumarin is a naturally occurring organic compound that has been widely studied for its various biological activities. It has potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Coumarin exerts its biological effects through various mechanisms of action, including inhibition of blood clotting, inflammation, and oxidative stress. Coumarin has several advantages for lab experiments, including availability and stability, but also has some limitations, such as poor solubility in water and photosensitivity. There are several future directions for research on coumarin, including investigating its therapeutic benefits and mechanisms of action.
Métodos De Síntesis
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, which forms coumarin. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid, which forms 4-methylumbelliferone. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine, which forms coumarin.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its biological activities, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Coumarin has been investigated for its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
5651-46-7 |
|---|---|
Nombre del producto |
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- |
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
Clave InChI |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



